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Chemical Identification of Diethyl DL-Aspartate

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Diethyl DL-aspartate

CAS No.: 43101-48-0

Cat. No.: S752187

While direct solubility data is unavailable, the compound has been identified in a chemical database,

confirming it is a known substance.

¢ Common Name: Diethyl aspartate

e CAS Number: 43101-48-0 [1]

¢ Molecular Formula: CBH15NO4 [1]

¢ Molecular Weight: 189.209 g/mol [1]

e Description: It is characterized as an aspartic acid derivative [1].

Proposed Solubility Determination & Modeling Protocol

The following section outlines a robust experimental and modeling methodology, adapted from studies on

similar compounds, which you can apply to diethyl DL-aspartate [2] [3].

Experimental Workflow for Solubility Measurement

The following diagram illustrates the key stages in the experimental process:
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Experimental workflow for determining solubility in binary solvent mixtures

e Step 1: Preparation of Solvent Mixtures: Prepare binary mixtures of ethanol and water covering the
entire composition range (e.g., from 0.0 to 1.0 mass or mole fraction of ethanol) in water [2] [3].

e Step 2: Equilibrium Procedure: Use a shake-flask method. Add an excess amount of diethyl DL-
aspartate to each solvent mixture in sealed vials. Equilibrate them in a thermostatic water bath
shaker at your desired temperatures (e.g., 25°C and 37°C) for a sufficient time to reach saturation
(e.g., a minimum of 72 hours) [2].
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e Step 3: Sampling and Analysis: After equilibrium is reached, allow the suspensions to settle. Filter
the saturated solutions to remove undissolved solid. Analyze the concentration of diethyl DL-
aspartate in the filtrate using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) [2].

e Step 4: Solid Form Characterization: Post-solubility test, analyze the residual solid using
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to rule out any
polymorphic changes or solvate formation during the experiment [2].

Thermodynamic Modeling of Solubility Data

Once experimental data is obtained, it can be correlated and predicted using thermodynamic models. The

table below summarizes widely-used models for this purpose.

Model Name Type Key Application Note

Jouyban- Correlation Correlates solubility in Reported to achieve high
Acree Model binary solvents at various accuracy (MRD% < 10.0) for
[2] [3] temperatures. related systems [2].

Modified Correlation An extended model that Combines features of the
Apelblat- also accounts for Apelblat and Jouyban-Acree
Jouyban- temperature dependence. models.

Acree Model

[3]

CNIBS/R-K Correlation Correlates solubility in A simpler model for isothermal

Model [2] [3]

binary solvents at a fixed
temperature.

data.

van't Hoff- Correlation & Correlates solubility and Used to determine if the
Jouyban- Thermodynamics calculates dissolution dissolution process is

Acree Model thermodynamic properties endothermic/exothermic [3].

[3] (AsolG°®, AsolH®, AsolS®).

PC-SAFT Prediction Predicts solubility using Useful when experimental data is
EOS [2] parameters from quantum scarce; reported MRD% < 29.65

chemical calculations.

for acetylsalicylic acid [2].
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Interpretation of Results

e Data Correlation: The Jouyban-Acree model is typically the first choice for accurately correlating
experimental solubility in cosolvent systems [2].

¢ Prediction Capability: The PC-SAFT equation of state shows promise for predicting solubility a
priori, which can reduce experimental workload in the future [2].

e Thermodynamic Insight: Positive values for the Gibbs energy, enthalpy, and entropy of dissolution
indicate that the process is endothermic and entropy-driven, which is common for many
pharmaceuticals in cosolvent systems [3].

Suggested Data Presentation

After conducting experiments, you can summarize the solubility data in a clear table. The template below is

an example of how to present the results for diethyl DL-aspartate.

Mass Fraction of Ethanol Temperature = 25°C Temperature = 37°C
0.00 (Water) Experimental Value Experimental Value
0.10

0.20

1.00 (Ethanol)

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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aspartate-solubility-ethanol-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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